molecular formula C8H4FNO2 B1297172 6-Fluoroisatin CAS No. 324-03-8

6-Fluoroisatin

Cat. No. B1297172
Key on ui cas rn: 324-03-8
M. Wt: 165.12 g/mol
InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
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Patent
US04316020

Procedure details

41 parts of 6-fluoroisatin are suspended in 500 parts of glacial acetic acid and 15 parts of concentrated sulfuric acid and 100 parts of 30 percent strength hydrogen peroxide solution are added at 30° C. A slightly exothermic reaction is observed and at 40°-45° C. a clear solution is temporarily produced. The temperature is not allowed to rise above 50° C., and after one hour the mixture is cooled to room temperature. The precipitate is filtered off and washed. 38 parts of 7-fluoroisatoic anhydride are obtained; melting point 229°-231° C., with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[O:12])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:14].OO>C(O)(=O)C>[CH:3]1[C:2]([F:1])=[CH:10][C:9]2[NH:8][C:7]([O:14][C:6](=[O:12])[C:5]=2[CH:4]=1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(NC2=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 30° C
CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
is observed and at 40°-45° C.
CUSTOM
Type
CUSTOM
Details
is temporarily produced
CUSTOM
Type
CUSTOM
Details
to rise above 50° C.
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1F)NC(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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